molecular formula C11H6Cl4N2O3 B1223132 Pyrrolomycin B CAS No. 79763-00-1

Pyrrolomycin B

Cat. No. B1223132
CAS RN: 79763-00-1
M. Wt: 356 g/mol
InChI Key: ZIOBWQJYKHDNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolomycin B is a natural product found in Streptomyces and Streptomyces fumanus with data available.

Scientific Research Applications

Antibiotic Properties and Mechanism of Action

Pyrrolomycins, including Pyrrolomycin B, are known for their potent antibiotic properties, particularly against Gram-positive bacteria. Valderrama et al. (2019) found that Pyrrolomycins C and D function as powerful membrane-depolarizing agents, significantly disrupting the proton gradient and uncoupling oxidative phosphorylation via protonophoric action. This mechanism of action explains their antibiotic activity and the mechanisms of innate and acquired drug resistance in bacteria (Valderrama et al., 2019).

Anticancer and Antitumor Potential

Recent research by Raimondi et al. (2020) on newly synthesized nitro-Pyrrolomycins has highlighted their promising antibacterial and anticancer properties. These new compounds showed improved activity against certain cancer cell lines compared to natural Pyrrolomycin-C, with reduced toxicity towards normal cells (Raimondi et al., 2020). Additionally, Cascioferro et al. (2015) discussed the wide range of biological activities of Pyrrolomycins, including antifungal, anthelmintic, antiproliferative, insecticidal, and acaricidal activities, which enhances their pharmaceutical potential (Cascioferro et al., 2015).

Biosynthetic Gene Clusters

Understanding the biosynthesis of Pyrrolomycins is crucial for the development of new derivatives with enhanced properties. Zhang and Parry (2006) identified and characterized the Pyrrolomycin biosynthetic gene clusters, providing insight into the production process of these antibiotics (Zhang & Parry, 2006).

Anti-Staphylococcal Biofilm Activity

Schillaci et al. (2010) explored the potential of Pyrrolomycins as anti-staphylococcal biofilm agents. Their findings suggest that these compounds could be effective in developing chemical countermeasures against staphylococcal biofilms (Schillaci et al., 2010).

properties

CAS RN

79763-00-1

Product Name

Pyrrolomycin B

Molecular Formula

C11H6Cl4N2O3

Molecular Weight

356 g/mol

IUPAC Name

2,4-dichloro-6-[(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methyl]phenol

InChI

InChI=1S/C11H6Cl4N2O3/c12-5-1-4(10(18)6(13)3-5)2-7-9(17(19)20)8(14)11(15)16-7/h1,3,16,18H,2H2

InChI Key

ZIOBWQJYKHDNKP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CC2=C(C(=C(N2)Cl)Cl)[N+](=O)[O-])O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=C(N2)Cl)Cl)[N+](=O)[O-])O)Cl)Cl

synonyms

pyrrolomycin B
SF-2080B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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